N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide
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Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan and its derivatives are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Furan fatty acids, for instance, are found in various natural sources and have been reported to exhibit health benefits, such as antioxidant and anti-inflammatory activities, although their role in diseases like diabetes and renal health remains controversial (Xu et al., 2017). The presence of a furan ring in a molecule can significantly influence its bioactivity, making it a valuable moiety in drug development.
Isoxazole Compounds in Drug Discovery
Isoxazoles are an important class of heterocycles in drug design due to their anticancer properties among other therapeutic potentials. Natural products containing isoxazoline derivatives have been recognized for their importance in medicinal chemistry, highlighting the versatility of isoxazole moieties in contributing to the bioactivity of compounds (Kaur et al., 2014).
Propanamide Functional Group
Propanamides and related structures are key in various pharmacological agents, acting as central nervous system drugs, antiepileptics, and in treating other conditions. The modification of propanamide structures can lead to significant alterations in the pharmacological activity of compounds, showcasing the critical role of this functional group in medicinal chemistry (Peters & Sorkin, 1993).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-16-19-14-22(28-25-19)21-12-7-13-27-21)15-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPKWGBUKKZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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